molecular formula C20H14ClN5O2S2 B2757039 N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892736-74-2

N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2757039
CAS No.: 892736-74-2
M. Wt: 455.94
InChI Key: FCGQQSPVNRYMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a heterotricyclic compound featuring a sulfur (thia) and nitrogen (aza) atoms within its fused-ring system. Its structure includes a benzyl group at the N7 position and a 4-chlorobenzenesulfonyl substituent at the C10 position.

Properties

IUPAC Name

N-benzyl-10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2S2/c21-14-6-8-15(9-7-14)30(27,28)20-19-23-18(22-12-13-4-2-1-3-5-13)17-16(10-11-29-17)26(19)25-24-20/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGQQSPVNRYMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then subjected to cyclization reactions involving thiourea and other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The benzyl and chlorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tricyclic Frameworks

N-(4-Ethoxyphenyl)-10-(4-methylbenzenesulfonyl) Analogue

A closely related compound () replaces the benzyl group with an N-(4-ethoxyphenyl) moiety and substitutes the 4-chlorobenzenesulfonyl group with 4-methylbenzenesulfonyl. Key differences include:

  • Sulfonyl Group Impact : The methyl group in the benzenesulfonyl substituent reduces electronegativity compared to the chloro group, likely weakening polar interactions with target proteins .
PROTAC-Related Tricyclic Compound ()

The compound 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid shares a similar tricyclic core but differs in:

  • Ring Size : A trideca (13-membered) framework vs. the dodeca (12-membered) system in the target compound, altering conformational flexibility.
  • The 4-chlorophenyl group (vs. 4-chlorobenzenesulfonyl) lacks sulfonyl’s hydrogen-bonding capacity, which may limit protein engagement .

Core Structural Divergence: Spirocyclic vs. Tricyclic Systems

Compounds in and , such as 8-(4-dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, exhibit spirocyclic architectures with oxygen (oxa) and benzothiazol groups. Key distinctions:

  • Electronic Properties : The oxa group introduces electron-rich regions, contrasting with the thia-containing target compound’s sulfur-mediated hydrophobicity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2,3,7,9,11-pentaen-7-amine Tricyclo[7.3.0.0²⁶]dodeca N-benzyl, 4-Cl-benzenesulfonyl High lipophilicity; potential PROTACs
N-(4-Ethoxyphenyl)-10-(4-methylbenzenesulfonyl) analogue Tricyclo[7.3.0.0²⁶]dodeca N-(4-ethoxyphenyl), 4-Me-benzenesulfonyl Enhanced solubility; reduced bioactivity
PROTAC-related tricyclic compound Tricyclo[8.3.0.0²⁶]trideca 4-Cl-phenyl, methyl groups Used in PROTAC synthesis; LCMS-verified
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Oxa, benzothiazol Organic synthesis applications

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods in , utilizing coupling agents like HATU in DMF for amide bond formation .
  • Biological Relevance : The 4-chlorobenzenesulfonyl group’s electronegativity may enhance binding to enzymes or receptors, while the benzyl group’s hydrophobicity could improve blood-brain barrier penetration compared to ethoxyphenyl analogues .
  • Limitations: No direct bioactivity data for the target compound are provided in the evidence, necessitating further experimental validation.

Biological Activity

N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines and is characterized by a thieno ring fused with triazolo and pyrimidine ring systems, along with benzyl and chlorophenylsulfonyl substituents. Its intricate structure suggests significant biological and chemical activity, making it a subject of interest in medicinal chemistry and related research domains.

Molecular Characteristics

The compound's molecular formula is C21H16ClN5O2S2C_{21}H_{16}ClN_{5}O_{2}S_{2}, with a molecular weight of approximately 453.96 g/mol. The Chemical Abstracts Service (CAS) registry number for this compound is 892737-88-1, which facilitates its identification in scientific literature and databases.

PropertyValue
Molecular FormulaC21H16ClN5O2S2
Molecular Weight453.96 g/mol
CAS Number892737-88-1
AppearanceSolid
SolubilitySoluble in organic solvents

Structural Features

The compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of the 4-chlorobenzenesulfonyl moiety enhances its potential for interaction with biological targets.

The exact mechanism of action for this compound is still under investigation. However, compounds with similar structural characteristics have shown various biological activities:

  • Antimicrobial Activity : Compounds in this class often exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : The structural complexity allows for interactions with DNA or key enzymes involved in cancer progression.
  • Anti-inflammatory Effects : Some derivatives may modulate inflammatory pathways through inhibition of specific cytokines or enzymes.

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar sulfonamide compounds:

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives showed promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : Research has indicated that certain triazolopyrimidine derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 through apoptosis induction .
  • In Vitro Assays : Various assays including the Salmonella/microsome assay and mouse lymphoma mutation assay have been employed to assess the mutagenicity and potential carcinogenicity of related compounds .

Comparative Analysis

A comparison of N-benzyl-10-(4-chlorobenzenesulfonyl)-5-thia derivatives with other known compounds illustrates its potential:

Compound NameStructural FeaturesUnique Properties
SulfanilamideContains a sulfonamide groupKnown antibacterial agent
MethotrexateContains a pteridine ringUsed in cancer therapy
Benzothiazole derivativesHeterocyclic structureExhibits antimicrobial activity

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C during sulfonylation to prevent decomposition of the 4-chlorobenzenesulfonyl group.
  • pH : Use weakly basic conditions (pH 8–9) to stabilize intermediates while avoiding side reactions like over-sulfonation.
  • Catalysts : Employ transition-metal catalysts (e.g., Pd/C) for cyclization steps, ensuring inert atmospheres to prevent oxidation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structurally similar byproducts. Confirm purity via HPLC (>98%) .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Use a multi-technique approach:

  • X-ray crystallography : Resolve the tricyclic core and substituent orientations (e.g., N-benzyl vs. sulfonyl groups) .
  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.1 ppm for the chlorobenzenesulfonyl group) and thia-triazole protons (δ 6.8–7.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak at m/z 481.6 (calculated for C₂₂H₁₈ClN₅O₂S₂) .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

Discrepancies in reported anti-inflammatory or anticancer activities often stem from:

  • Assay variability : Standardize in vitro models (e.g., LPS-induced RAW 264.7 cells for inflammation) and dose ranges (1–50 µM).
  • Structural analogs : Compare with derivatives (e.g., 4-methylbenzenesulfonyl vs. 4-chloro substitution) to isolate electronic effects on target binding .
  • Computational validation : Perform molecular dynamics simulations to assess binding stability with 5-lipoxygenase (5-LOX) or kinases .

Q. What strategies are effective for studying its enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides for protease inhibition).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to targets like 5-LOX (ΔG ≈ −8.2 kcal/mol reported for analogs) .
  • Cryo-EM/X-ray co-crystallography : Resolve ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can computational methods enhance reaction design for derivatives?

  • Quantum mechanical (QM) calculations : Optimize transition states for sulfonylation or cyclization steps using Gaussian 16 (B3LYP/6-31G* basis set) .
  • Machine learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts .
  • AI-driven synthesis planning : Tools like Synthia® propose routes with >85% yield for halogenated analogs .

Methodological Challenges

Q. What are the limitations in characterizing its stability under physiological conditions?

  • pH-dependent degradation : Use accelerated stability testing (40°C/75% RH) with UPLC monitoring. The compound shows <10% degradation at pH 7.4 (24 hrs) but rapid hydrolysis in acidic conditions (pH < 3) .
  • Oxidative susceptibility : Include antioxidants (e.g., ascorbic acid) in formulation studies to mitigate thia-triazole ring oxidation .

Q. How can researchers address low solubility in aqueous systems?

  • Co-solvent systems : Use PEG-400/water mixtures (20–30% v/v) to achieve >1 mg/mL solubility.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 3.5-fold increase in AUC in murine models) .

Future Directions

Q. What emerging technologies could advance its application in drug discovery?

  • PROTACs (Proteolysis-targeting chimeras) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) for targeted protein degradation .
  • AI-guided toxicity prediction : Platforms like ADMET Predictor® prioritize derivatives with reduced hepatotoxicity (e.g., replacing chlorophenyl with trifluoromethyl) .

Q. How can interdisciplinary approaches improve its material science applications?

  • Supramolecular assembly : Leverage π-π stacking of the tricyclic core to design conductive polymers (conductivity ≈ 10⁻³ S/cm) .
  • Photodynamic therapy (PDT) : Modify the thia-triazole moiety to enhance singlet oxygen quantum yield (>0.5) under UV irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.